molecular formula C11H13NO3 B8056953 ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B8056953
M. Wt: 207.23 g/mol
InChI Key: NWEVXIRVWFPGMJ-VOTSOKGWSA-N
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Description

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the condensation of 5-formyl-1-methyl-1H-pyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

    Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.

    Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

Scientific Research Applications

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the ethyl ester group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.

    Methyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Biological Activity

Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 122163598

The biological activity of this compound is largely attributed to its structural components, particularly the pyrrole ring and the formyl group. These elements enable the compound to interact with various biomolecules:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.
  • Membrane Interaction : The pyrrole ring may interact with biological membranes and receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of pro-inflammatory cytokines, which are critical in the inflammatory response.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, thereby reducing oxidative stress in cells.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl (2E)-3-(5-formyl-1H-pyrrol-2-yl)prop-2-enoateSimilar structure without methyl groupLower reactivity and biological activity compared to ethyl 3-(5-formyl...
Ethyl (2E)-3-(5-formyl-1-methylpyrrole)but-2-enoateAdditional carbon in alkenoate chainDifferent chemical properties affecting solubility and activity
Methyl 3-(5-formylpyrrol)propanoateMethyl ester instead of ethyl esterInfluences solubility; shows varied biological effects

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting potent antimicrobial properties.
  • Anti-inflammatory Activity Assessment : In vitro tests demonstrated that treatment with ethyl 3-(5-formyl...) significantly reduced TNF-alpha levels in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Antioxidant Efficacy Evaluation : Using the DPPH assay, ethyl 3-(5-formyl...) exhibited a strong scavenging effect comparable to standard antioxidants like ascorbic acid.

Properties

IUPAC Name

ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEVXIRVWFPGMJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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